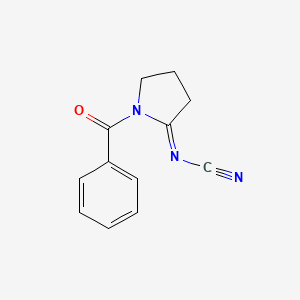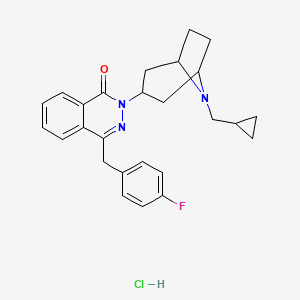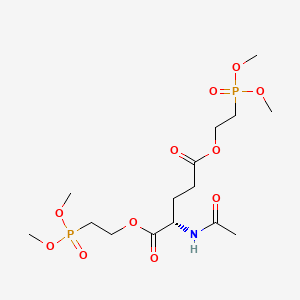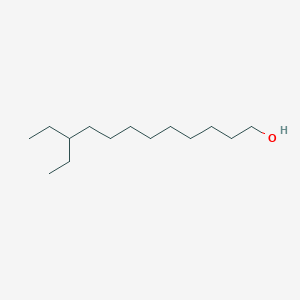
N-(1-(2-(Aminocarbothioyl)carbohydrazonoyl)-4-isoquinolinyl)-N-ethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-(aminocarbothioyl)carbohydrazonoyl)-4-isoquinolinyl)-N-ethylacetamide involves the reaction of isoquinoline derivatives with ethyl acetamide and aminocarbothioyl compounds . The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency in producing the compound . The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity standards for industrial applications .
化学反応の分析
Types of Reactions
N-(1-(2-(aminocarbothioyl)carbohydrazonoyl)-4-isoquinolinyl)-N-ethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions typically occur under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .
科学的研究の応用
N-(1-(2-(aminocarbothioyl)carbohydrazonoyl)-4-isoquinolinyl)-N-ethylacetamide has several scientific research applications:
作用機序
The mechanism by which N-(1-(2-(aminocarbothioyl)carbohydrazonoyl)-4-isoquinolinyl)-N-ethylacetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes . Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved .
類似化合物との比較
Similar Compounds
Similar compounds include other isoquinoline derivatives and acetamide-based compounds . Examples include:
- N-(1-(2-(aminocarbothioyl)carbohydrazonoyl)-4-isoquinolinyl)-N-methylacetamide
- N-(1-(2-(aminocarbothioyl)carbohydrazonoyl)-4-isoquinolinyl)-N-propylacetamide
Uniqueness
N-(1-(2-(aminocarbothioyl)carbohydrazonoyl)-4-isoquinolinyl)-N-ethylacetamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties .
特性
CAS番号 |
171880-49-2 |
|---|---|
分子式 |
C15H17N5OS |
分子量 |
315.4 g/mol |
IUPAC名 |
N-[1-[(E)-(carbamothioylhydrazinylidene)methyl]isoquinolin-4-yl]-N-ethylacetamide |
InChI |
InChI=1S/C15H17N5OS/c1-3-20(10(2)21)14-9-17-13(8-18-19-15(16)22)11-6-4-5-7-12(11)14/h4-9H,3H2,1-2H3,(H3,16,19,22)/b18-8+ |
InChIキー |
WUJQBTMYHQXKTJ-QGMBQPNBSA-N |
異性体SMILES |
CCN(C1=CN=C(C2=CC=CC=C21)/C=N/NC(=S)N)C(=O)C |
正規SMILES |
CCN(C1=CN=C(C2=CC=CC=C21)C=NNC(=S)N)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-[[4-[3-(4,5-Dichloro-2-methylphenyl)-4,5-dihydro-1h-pyrazol-1-yl]phenyl]sulphonyl]ethanol](/img/structure/B12717485.png)



![1-(4-nitrophenyl)-N-[2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethyl]methanimine](/img/structure/B12717503.png)
